1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluoroalkenes like 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene often involves multistep chemical processes starting from commercially available precursors. A representative approach to synthesize similar compounds involves the two-step synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene starting from hexafluoroacetone, showcasing the complexity and the challenges in achieving high yields and purity in the synthesis of such compounds (Martin, Molines, & Wakselman, 1995).

Molecular Structure Analysis

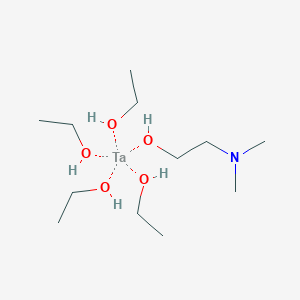

The molecular structure of fluoroalkenes is characterized by the presence of fluorine atoms, which significantly affect the physical and chemical properties of these compounds. For example, the study on vibrational spectra and normal coordinate analysis of similar compounds provides insights into the molecular structure, highlighting how fluorination influences bond lengths, bond angles, and the overall stability of the molecule (Bürger, Pawelke, & Oberhammer, 1982).

Chemical Reactions and Properties

Fluoroalkenes like 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene undergo various chemical reactions due to the presence of the fluorine and iodine atoms, which act as reactive sites. These compounds can participate in addition reactions, electrophilic substitutions, and serve as intermediates for further chemical transformations. For instance, the reaction of trifluoroiodomethane with but-2-ene and but-1-ene demonstrates the reactivity of fluoroalkenes in photochemical and thermal conditions, leading to the formation of various addition products (Davies, Haszeldine, & Tipping, 1980).

Scientific Research Applications

Applications in Semiconductor Industry and Diagnostic Imaging

Preparative-scale one-pot syntheses of hexafluoro-1,3-butadiene : This research paper describes the use of hexafluoro-1,3-butadiene in the semiconductor industry, particularly for plasma dielectric etching. It also highlights its application as a gaseous microbubble suspension contrast agent in diagnostic ultrasound imaging. The study presents three efficient protocols for the synthesis of perfluoro-1,3-butadiene with overall yields ranging from 62–70% (Ramachandran & Reddy, 2008).

Applications in Molecular Structure Studies

Inter- and intra-molecular hydrogen-bonded trifluoromethylated alcohols : This paper focuses on the structure of trifluoromethylated alcohols, which are synthesized through direct nucleophilic trifluoromethylation of diketo compounds. The study employs X-ray crystal analyses to confirm the structures and observes the presence of both inter-molecular and intra-molecular hydrogen bonding (Singh, Twamley & Shreeve, 2001).

Applications in Organic Synthesis and Drug Design

Palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters : The paper discusses the significance of introducing fluorinated moieties, especially the trifluoromethyl group (CF3), into organic molecules due to the profound changes it brings in their biological activities. It explores a novel method for the preparation of (2,2,2-trifluoroethyl)arenes, highlighting their potential utilities in medicinal chemistry and related fields (Zhao & Hu, 2012).

properties

IUPAC Name |

1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLZYXPNBHIUMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F9I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60896305 |

Source

|

| Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |

CAS RN |

167026-90-6 |

Source

|

| Record name | 1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60896305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)